Docosanoic Acid Methyl-d3 Ester
Description
The Role of Stable Isotope Labeling in Advanced Biochemical Research
Stable isotope labeling is a powerful and indispensable technique in modern biochemical and metabolic research. sigmaaldrich.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. sigmaaldrich.com The core principle involves replacing one or more atoms in a molecule with their heavier, stable isotope (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D; or ¹²C with ¹³C). This "labeling" creates a compound that is chemically identical to its natural counterpart but has a higher mass.
This mass difference is the key to their utility. When introduced into a biological system, these labeled compounds participate in metabolic pathways just like their endogenous, unlabeled forms. avantiresearch.com Using state-of-the-art analytical technologies, particularly mass spectrometry, researchers can distinguish the labeled molecules from the unlabeled ones. scbt.com This allows for the precise tracing of metabolic fates, the calculation of synthesis and turnover rates (flux analysis), and the accurate quantification of specific molecules within a complex biological sample. sigmaaldrich.comavantiresearch.com In the field of lipidomics, which studies the complete lipid profile of a cell or organism, stable isotope labeling provides a dynamic view of how lipids are synthesized, transported, and broken down, offering insights that are unattainable through simple concentration measurements alone. sigmaaldrich.comavantiresearch.com
Contextualizing Docosanoic Acid Methyl-d3 Ester within Isotopic Research Frameworks
This compound is a deuterated form of docosanoic acid methyl ester. Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA) with a 22-carbon backbone. scbt.com It is found naturally in various plant oils, such as rapeseed and peanut oil. avantiresearch.comscbt.com The "methyl-d3" designation indicates that the three hydrogen atoms on the methyl group of the ester have been replaced with deuterium atoms.
Within isotopic research, this compound serves a critical role primarily as an internal standard for quantitative analysis. The technique of isotope dilution mass spectrometry is the gold standard for accurate quantification. In this method, a known amount of the deuterated standard (this compound) is added to a biological sample before any processing or extraction steps.
The standard behaves identically to the endogenous, non-deuterated analyte (docosanoic acid methyl ester) during extraction, derivatization, and analysis. Any sample loss during preparation will affect both the standard and the analyte equally. In the final mass spectrometry analysis, the instrument detects both the unlabeled analyte and the heavier, deuterated standard. By comparing the signal intensity of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the endogenous compound can be achieved. This is particularly crucial for VLCFAs like docosanoic acid, as their abnormal accumulation can be indicative of certain metabolic disorders, such as peroxisomal biogenesis disorders. sigmaaldrich.comavantiresearch.com
The table below illustrates the fundamental data used in mass spectrometry to distinguish the analyte from its deuterated standard after methylation.
| Compound Name | Molecular Formula | Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ | Key Characteristic |
| Docosanoic Acid Methyl Ester | C₂₃H₄₆O₂ | 354.6 | Endogenous Analyte |
| This compound | C₂₃H₄₃D₃O₂ | 357.6 | Internal Standard |
This table represents the theoretical monoisotopic masses of the parent ions, which form the basis for quantification in selected ion monitoring (SIM) mode in GC-MS.
Evolution of Analytical Techniques for Deuterated Fatty Acid Methyl Esters in Research
The analysis of fatty acids, including deuterated species like this compound, has evolved significantly with advancements in analytical instrumentation. Fatty acids are typically not volatile enough for direct analysis and are first converted into their fatty acid methyl ester (FAME) derivatives. elsevierpure.comnih.gov
Historically, Gas Chromatography (GC) was the primary method for separating FAMEs. When coupled with a Flame Ionization Detector (FID), it allows for quantification but cannot easily differentiate between isotopes. The coupling of GC with Mass Spectrometry (MS) was a revolutionary step. GC-MS allows for the separation of complex fatty acid mixtures and the detection of specific molecules based on their unique mass fragmentation patterns. nih.govu-fukui.ac.jp For deuterated standards, GC-MS operating in selected ion monitoring (SIM) mode is particularly powerful. This mode allows the mass spectrometer to focus on detecting specific mass-to-charge ratio (m/z) ions, such as the molecular ions of the analyte and the deuterated internal standard, providing excellent sensitivity and specificity. nih.gov
More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), has become a dominant technique in lipidomics. LC-MS offers several advantages, including the ability to analyze a broader range of lipid classes, often with less extensive sample derivatization compared to GC. Techniques like electrospray ionization (ESI) allow for the soft ionization of intact lipid molecules. For deuterated FAMEs, LC-MS provides robust quantification and is suitable for high-throughput screening of numerous samples, which is essential for large clinical and metabolic studies. The continuous improvements in chromatographic resolution and mass spectrometer sensitivity have enabled the detection and quantification of very low-abundance fatty acids, providing deeper insights into the complexities of lipid metabolism.
Structure
2D Structure
Properties
Molecular Formula |
C23H46O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI Key |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Synthesis and Preparation of Docosanoic Acid Methyl D3 Ester for Research Applications
Strategies for Deuterium (B1214612) Incorporation into Long-Chain Fatty Acid Esters
The introduction of deuterium into fatty acids and their esters is a critical process for creating internal standards for metabolic research and quantitative analysis. nih.gov Deuterated molecules are valuable as molecular probes and standards in various analyses, including mass spectrometry, due to their distinct molecular weight and the strength of the carbon-deuterium (C-D) bond. nih.gov Several strategies have been developed to achieve this, ranging from in vivo metabolic labeling to chemical synthesis.
One common method involves the use of deuterated water (D₂O) as a tracer in biological systems. nih.gov During de novo fatty acid synthesis, deuterium from D₂O can be incorporated into the growing fatty acid chain. researchgate.netresearchgate.net The process utilizes substrates like acetyl-CoA and NADPH that become metabolically enriched with deuterium. researchgate.netresearchgate.net The number of deuterium atoms incorporated is proportional to the D₂O concentration in the medium. nih.gov This in vivo approach allows for the study of fatty acid synthesis and metabolism. nih.govnih.gov
Chemical synthesis offers more controlled methods for deuterium incorporation. A prevalent technique is the esterification of a fatty acid using a deuterated alcohol in the presence of a catalyst. For instance, methyl esters can be prepared by reacting the fatty acid with deuterated methanol (B129727) (CD₃OH). An alternative is the direct deuteration of fatty acids. For example, polyunsaturated fatty acids can be deuterated at specific positions using a ruthenium complex catalyst. nih.gov Another approach involves nickel catalysis to convert selectively deuterated 8-aminoquinoline (B160924) amides into their corresponding deuterated methyl esters. nih.gov This method is effective and can be performed without strictly inert and anhydrous conditions, making it practical for producing standards for gas chromatography. nih.gov
Preparation of Docosanoic Acid Methyl-d3 Ester Standards for Mass Spectrometry
In mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), accurate quantification of analytes in complex biological samples is a significant challenge. nih.govchromforum.org The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving high precision and accuracy in quantitative analysis. nih.govlipidmaps.org This technique is known as the stable isotope dilution method. nih.gov
The principle of this method is that the deuterated standard is chemically identical to the analyte of interest (the non-deuterated, or 'light', compound) and thus exhibits similar behavior during sample preparation, extraction, derivatization, and chromatographic separation. nih.govlipidmaps.org Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov Because the deuterated standard has a different mass, it can be distinguished from the endogenous analyte by the mass spectrometer. chromforum.org
The preparation of a sample for analysis involves adding a precise and known amount of the deuterated internal standard (e.g., this compound) to the biological sample before any extraction or purification steps. nih.govlipidmaps.org For the analysis of fatty acids, lipids are often first extracted from the sample matrix (such as plasma, cells, or tissues) and then derivatized to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC-MS analysis. lipidmaps.orgshimadzu.com The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is then measured. lipidmaps.org This ratio is used to calculate the exact concentration of the analyte in the original sample by comparing it to a standard curve created with known concentrations of the unlabeled analyte and the same amount of internal standard. lipidmaps.org
The use of a deuterated analogue like this compound compensates for variations in sample extraction, derivatization efficiency, and instrument response, leading to reliable and reproducible quantification. nih.govlipidmaps.org
Table 1: Common Deuterated Internal Standards for Fatty Acid Analysis
| Internal Standard Name | Abbreviation | Labeled Atoms |
| Myristic Acid-d3 | 14:0-d3 | D3 |
| Palmitic Acid-d3 | 16:0-d3 | D3 |
| Stearic Acid-d3 | 18:0-d3 | D3 |
| Oleic Acid-d2 | 18:1-d2 | D2 |
| Arachidonic Acid-d8 | 20:4-d8 | D8 |
| Behenic Acid-d3 (Docosanoic Acid-d3) | 22:0-d3 | D3 |
| Docosahexaenoic Acid-d5 | 22:6-d5 | D5 |
| This table is based on data from a standard protocol for fatty acid mass spectrometry. lipidmaps.org |
Automation in Derivatization for this compound Analysis
The analysis of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into volatile FAMEs. shimadzu.comrestek.com Traditionally, this is a manual, offline process that can be time-consuming and a source of variability. nih.gov The advent of automation, particularly through the use of robotic autosamplers, has significantly improved the high-throughput analysis of fatty acids. nih.govnih.gov
Automated derivatization systems integrate the derivatization and injection steps into a single, continuous workflow. nih.gov A robotic autosampler handles the addition of the derivatization reagent to each sample individually, followed by incubation and direct injection into the GC-MS system. nih.govnih.gov This approach minimizes manual sample handling, standardizes data collection, and reduces the total time required for analyzing large batches of samples. nih.gov For example, analyzing 100 samples manually could take over 40 hours for derivatization and acquisition, whereas an automated online system could complete the same batch in approximately 34 hours. nih.gov
One common reagent used in automated systems is trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). nih.govnih.gov TMSH facilitates a rapid conversion of fatty acids to FAMEs through base-catalyzed transesterification and pyrolysis. nih.gov Studies have shown that automated online derivatization with TMSH improves the reproducibility of results for numerous fatty acid standards compared to manual batch derivatization. nih.govnih.gov This enhanced reproducibility is crucial for obtaining reliable quantitative data when using internal standards like this compound. The reduction in manual steps and the consistent timing of the automated process lead to less experimental error and higher data quality. nih.gov
Table 2: Comparison of Manual vs. Automated Derivatization Workflow
| Step | Manual Derivatization | Automated Online Derivatization |
| Sample Handling | Manual pipetting of reagents for all samples in a batch. | Robotic autosampler adds reagent to each sample individually. |
| Reaction Time | Batch incubation, potential for variability between samples. | Precisely controlled incubation time for each sample. |
| Injection | Manual transfer and injection into GC-MS. | Automated injection immediately following derivatization. |
| Throughput | Lower; limited by manual processing capacity. | Higher; continuous, unattended operation. nih.gov |
| Reproducibility | Prone to human error, leading to lower reproducibility. | Improved reproducibility due to standardized handling. nih.govnih.gov |
| This table illustrates the general workflow differences between manual and automated derivatization processes for fatty acid analysis. |
Analytical Methodologies Employing Docosanoic Acid Methyl D3 Ester
Gas Chromatography-Mass Spectrometry (GC-MS) for Docosanoic Acid Methyl-d3 Ester
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), prized for its sensitivity and ability to separate and identify various components within a mixture. researchgate.net The use of this compound as an internal standard is integral to achieving accurate quantification in these analyses.
Optimized Derivatization Protocols for GC-MS Analysis
Prior to GC-MS analysis, fatty acids are typically converted into their more volatile and less polar methyl ester derivatives. mdpi.comnih.gov This process, known as derivatization or esterification, is essential for improving chromatographic separation and detection. nih.govsigmaaldrich.com
Several reagents are commonly employed for the methylation of fatty acids, including:
Boron trifluoride (BF3) in methanol (B129727): This is a widely used acidic catalyst. nih.gov The reaction is typically carried out by heating the sample with the BF3-methanol reagent. sigmaaldrich.com
Methanolic HCl: This is another effective acidic catalyst for esterification. nih.gov
Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH): This reagent allows for a rapid, one-step derivatization process. mdpi.com
Diazomethane (B1218177) and Trimethylsilyldiazomethane (TMS-diazomethane): While effective, diazomethane is highly toxic and explosive, leading to the preference for safer alternatives like TMS-diazomethane. researchgate.net
The choice of derivatization agent and reaction conditions, such as temperature and time, must be optimized to ensure complete conversion of the fatty acids to their methyl esters without causing degradation, particularly of polyunsaturated fatty acids. nih.gov For instance, lowering the derivatization temperature can prevent the isomerization of cis double bonds to trans, which is crucial for the accurate analysis of certain fatty acid isomers. nih.gov
An example of a manual derivatization protocol involves treating the lipid sample with methanolic sodium hydroxide followed by BF3/methanol, then extracting the resulting FAMEs with n-hexane. researchgate.net Automated derivatization methods using robotic autosamplers have also been developed to improve throughput and reproducibility. mdpi.com
Chromatographic Separation Principles for Deuterated Fatty Acid Methyl Esters
The separation of FAMEs in GC is typically achieved using capillary columns. bohrium.comnih.gov The choice of the stationary phase of the column is critical for resolving different fatty acid esters.
Polar Columns: Columns with polar stationary phases, such as those containing cyanopropyl silicone (e.g., HP-88) or polyethylene (B3416737) glycol (e.g., DB-WAX), are commonly used for FAME analysis. researchgate.netcustoms.go.jp These columns separate FAMEs based on a combination of their carbon chain length and the number and position of double bonds. researchgate.net Generally, for a given chain length, saturated FAMEs elute before unsaturated FAMEs.
Weakly Polar Columns: It has been found that weakly polar columns can also be effective for FAME separation, with esters eluting in order of their unsaturation. nih.gov
A key aspect of using deuterated standards like this compound is the potential for a chromatographic isotope effect, where the deuterated compound may have a slightly different retention time than its non-deuterated analog. bohrium.com This effect needs to be considered during method development to ensure proper peak identification and integration. Temperature programming, where the column temperature is increased during the run, is often employed to optimize the separation of a wide range of FAMEs. customs.go.jp In some cases, even a negative temperature gradient may be applied to improve the separation of specific isomers. wiley.com
Detection and Quantification Strategies in GC-MS/MS with this compound
In GC-MS, after the FAMEs are separated by the gas chromatograph, they enter the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which can be used for compound identification by comparing them to spectral libraries like the NIST database. jeol.comnist.gov However, for some polyunsaturated fatty acids, the molecular ion may not be readily observed with EI. jeol.comnih.gov
Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity for quantification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for the accurate quantification of analytes even in complex matrices. bohrium.comnih.gov
The use of a deuterated internal standard like this compound is crucial for accurate quantification. bohrium.com The standard is added to the sample at a known concentration before sample preparation. By comparing the peak area of the analyte to the peak area of the internal standard, any variations in sample extraction, derivatization, and injection volume can be compensated for, leading to highly accurate and precise results. nih.govbohrium.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
While GC-MS is a powerful tool for FAME analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a valuable alternative, particularly for the analysis of intact fatty acids and for applications where derivatization is not desirable. semanticscholar.org
UHPLC-ESI-MS/MS Method Development for Deuterated Fatty Acid Esters
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) offers rapid and highly sensitive analysis of fatty acids and their esters. nih.gov
For the analysis of fatty acid esters, reversed-phase chromatography is typically employed, often using C8 or C18 columns. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve ionization efficiency. nih.govescholarship.org The gradient elution, where the composition of the mobile phase is changed during the run, allows for the separation of a wide range of fatty acid species.
ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the ionization mode (positive or negative). For fatty acids, negative ion mode is often preferred as it readily forms [M-H]⁻ ions. nih.gov However, derivatization can be used to introduce a permanently charged group, allowing for highly sensitive detection in positive ion mode. nih.gov
The development of a UHPLC-ESI-MS/MS method involves optimizing several parameters, including:
Chromatographic conditions: Column type, mobile phase composition, gradient profile, and flow rate.
Mass spectrometer settings: Ionization mode (positive or negative), spray voltage, capillary temperature, and collision energy for MS/MS fragmentation. nih.gov
Considerations for Adduct Formation in LC-MS/MS Quantitative Analysis
A significant consideration in ESI-MS is the formation of adducts, where the analyte molecule associates with ions present in the mobile phase, such as sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium (B1175870) [M+NH₄]⁺. escholarship.orgnih.gov The type and abundance of these adducts can be influenced by several factors, including the composition of the mobile phase, the nature of the analyte, and the instrument conditions. nih.govresearchgate.net
Adduct formation can complicate quantitative analysis as the analyte signal may be distributed across multiple ionic species, potentially leading to inaccuracies if not properly accounted for. nih.gov For neutral lipids like fatty acid esters, ammoniated [M+NH₄]⁺ and sodiated [M+Na]⁺ adducts are commonly observed in positive ion mode. nih.gov
Strategies to manage adduct formation include:
Optimizing mobile phase additives: The choice and concentration of additives like ammonium formate (B1220265) or acetate (B1210297) can influence the predominant adduct formed, potentially simplifying the mass spectrum. escholarship.org
Careful data analysis: It is important to identify all significant adducts of the analyte and the internal standard and sum their signals for accurate quantification. nih.gov
Using isotopically labeled standards: A deuterated internal standard like this compound will form the same adducts as the analyte, allowing for accurate correction of signal variations due to adduct formation.
The presence of impurities in solvents can also lead to the formation of unexpected adducts, further emphasizing the need for high-purity reagents in LC-MS analysis. escholarship.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. In the context of isotopically labeled compounds, such as this compound, NMR provides unique capabilities for verification, quantification, and structural analysis. The analysis can be approached through two primary methods: Proton NMR (¹H NMR) and Deuterium (B1214612) NMR (²H NMR).
The fundamental principle behind using deuterated compounds in ¹H NMR is signal substitution. tutorchase.comstudymind.co.uk Deuterium (²H), an isotope of hydrogen with a proton and a neutron, possesses different magnetic properties than hydrogen-1 (¹H, or proton) and resonates at a different frequency. tutorchase.comwikipedia.org Consequently, deuterium atoms are "silent" in a standard ¹H NMR spectrum. studymind.co.uk For this compound, the three deuterium atoms have replaced the three protons of the methyl ester group. In a ¹H NMR spectrum of its non-deuterated counterpart, methyl docosanoate, the methyl ester protons produce a distinct singlet signal. aocs.org In the ¹H NMR spectrum of this compound, this signal is absent, providing direct confirmation of successful deuteration at that specific position. The relative decrease in the integrated area of this signal can be used to estimate the purity or isotopic enrichment of the labeled compound.
Alternatively, direct analysis of the deuterium nucleus is possible using ²H NMR (or D-NMR). This technique is particularly useful for highly enriched compounds. sigmaaldrich.com While ¹H NMR confirms the absence of protons, ²H NMR directly observes the deuterium signal, verifying the location and presence of the isotopic label. wikipedia.org Though it has a similar chemical shift range to proton NMR, the resolution is often lower. wikipedia.org However, under appropriate experimental conditions, ²H NMR can be highly quantitative for determining deuterium atom percentage. sigmaaldrich.com A key advantage of D-NMR is that non-deuterated solvents can be used, as all proton signals are transparent, resulting in a clean spectrum. sigmaaldrich.com
The table below summarizes the key differences between proton and deuteron (B1233211) nuclei relevant to NMR spectroscopy.
| Property | Proton (¹H) | Deuteron (²H or D) |
| Nuclear Spin (I) | 1/2 | 1 |
| Natural Abundance | ~99.98% | ~0.016% |
| NMR Frequency (at 9.4 T) | 400 MHz | 61.4 MHz |
| Relative Sensitivity | 1.00 | 0.00965 |
| Primary Use | High-resolution structural elucidation | Verification of deuteration, solid-state dynamics, analysis in protonated solvents |
Table 1: Comparison of NMR-relevant properties of Proton and Deuteron nuclei. Data synthesized from multiple sources. wikipedia.orgsigmaaldrich.com
The expected ¹H NMR signals for a long-chain saturated fatty acid methyl ester are well-defined. The deuteration at the methyl ester position in this compound specifically removes one of these key signals.
| Protons | Typical Chemical Shift (ppm) | Multiplicity | Change in this compound |
| Terminal Methyl (ω-CH₃) | ~0.88 | Triplet | No change |
| Methylene Chain (-(CH₂)n-) | ~1.2-1.4 | Multiplet | No change |
| β-Methylene (-CH₂-CH₂-COOCH₃) | ~1.65 | Multiplet | No change |
| α-Methylene (-CH₂-COOCH₃) | ~2.3 | Triplet | No change |
| Ester Methyl (-COOCH₃) | ~3.7 | Singlet | Signal absent in ¹H NMR; appears in ²H NMR |
Table 2: Expected ¹H NMR chemical shifts for a long-chain fatty acid methyl ester and the specific alteration for this compound. Data based on reference spectra for similar compounds. aocs.org
Integration of Multi-Omics Approaches with this compound Tracers
Stable isotope tracers are invaluable tools for investigating the dynamics of metabolic pathways, and their power is magnified when combined with multi-omics platforms such as metabolomics and lipidomics. oup.commssm.edu this compound, as a deuterated stable isotope-labeled compound, serves as an excellent tracer to quantitatively follow the metabolic fate of docosanoic acid within a biological system. nih.gov Unlike studies that measure static metabolite concentrations, isotope tracing reveals pathway activity and metabolic flux. oup.comnih.gov
The integration of this compound into a multi-omics workflow typically begins with its introduction into a cell culture or in vivo model system. Once assimilated, the fatty acid is metabolized through various pathways. The deuterium-labeled methyl group acts as a stable, non-radioactive tag that can be tracked by mass spectrometry (MS) or NMR spectroscopy. nih.gov
A multi-omics approach provides a holistic view of the tracer's journey:
Lipidomics: This is often the primary analytical platform. It can identify and quantify the incorporation of the deuterated docosanoic acid into various complex lipid species. For instance, researchers can track the label appearing in phospholipids, triglycerides, and cholesteryl esters, revealing which lipid pools the fatty acid contributes to and at what rate.
Metabolomics: This approach can track the breakdown and modification of the fatty acid. For example, if docosanoic acid undergoes chain shortening (β-oxidation) or elongation and desaturation, the resulting fatty acid metabolites can be monitored for the presence of the deuterium label, although the d3-methyl ester group would be cleaved early in most metabolic processes if not first hydrolyzed. If the label were on the fatty acid chain itself, it would be a more direct tracer for these modifications. nih.gov However, the release of the d3-methanol group could potentially be used to trace methyltransferase activities.
Proteomics: While not directly tracing the deuterated molecule, proteomics can reveal changes in the expression of enzymes involved in fatty acid transport, activation, and metabolism in response to the influx of docosanoic acid, providing mechanistic context to the findings from lipidomics and metabolomics. nih.gov
This integrated strategy allows researchers to connect the metabolism of a specific precursor (docosanoic acid) to broader cellular responses, elucidating its role in energy storage, membrane structure, and signaling pathways under various physiological or pathological conditions. nih.govnih.gov
The table below outlines a generalized workflow for such a study.
| Step | Action | Rationale | Key 'Omics' Platform |
| 1. Administration | Introduce this compound to the biological system (e.g., cell culture). | Initiate the tracing experiment by providing the labeled precursor. | N/A |
| 2. Time-Course Sampling | Collect samples at various time points after administration. | To capture the dynamic changes in metabolite labeling and lipid incorporation over time. | N/A |
| 3. Metabolite/Lipid Extraction | Perform extraction of small molecules and lipids from the collected samples. | To isolate the compounds of interest for analysis. | Lipidomics, Metabolomics |
| 4. Instrumental Analysis | Analyze extracts using high-resolution LC-MS/MS or GC-MS. | To detect, identify, and quantify the deuterated tracer and its downstream metabolic products. | Lipidomics, Metabolomics |
| 5. Protein Analysis | Analyze protein expression from parallel samples. | To correlate metabolic changes with the abundance of relevant enzymes and transporters. | Proteomics |
| 6. Data Integration | Integrate data from all 'omics' platforms using bioinformatics tools. | To build a comprehensive model of the fatty acid's metabolic network and its regulation. | Systems Biology |
Table 3: A generalized workflow for a multi-omics study utilizing a deuterated fatty acid tracer. Synthesized from principles described in metabolic tracing literature. oup.comnih.govnih.gov
Quantitative Research Applications of Docosanoic Acid Methyl D3 Ester
Internal Standardization in Lipidomics and Fatty Acid Profiling
Internal standards are crucial for correcting variations inherent in the analytical process, from sample preparation to instrumental analysis. nih.gov The addition of a known quantity of a stable isotope-labeled (SIL) compound, such as docosanoic acid methyl-d3 ester, to each sample before analysis allows for the accurate quantification of the corresponding unlabeled analyte. nih.govclearsynth.com This is because the SIL standard experiences the same processing and analytical variations as the target analyte. nih.gov
The primary goal of using an internal standard is to improve the precision, accuracy, and reproducibility of quantitative measurements. clearsynth.com In lipid analysis, significant variability can be introduced during sample extraction, derivatization (e.g., conversion of fatty acids to fatty acid methyl esters, or FAMEs), and instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govsigmaaldrich.com
This compound, being chemically analogous to endogenous long-chain saturated fatty acid esters, co-elutes and co-ionizes in a nearly identical manner to the analyte of interest. nih.gov By calculating the ratio of the signal response of the target analyte to the known concentration of the internal standard, variations in sample volume, injection inconsistencies, and fluctuations in instrument response can be effectively cancelled out. This ratiometric approach mitigates errors that would otherwise compromise the integrity of the quantitative data. Research has consistently shown that while raw peak area data can have poor reproducibility, normalization using a stable isotope-labeled internal standard can efficiently correct for these discrepancies. nih.gov
Table 1: Impact of Internal Standard on Reproducibility of a Hypothetical Fatty Acid Analysis This table illustrates how an internal standard like this compound can reduce the coefficient of variation (CV) in repeated measurements.
| Replicate | Analyte Raw Peak Area | Internal Standard Peak Area | Analyte/IS Ratio (Normalized Response) |
|---|---|---|---|
| 1 | 1,250,000 | 980,000 | 1.28 |
| 2 | 1,100,000 | 850,000 | 1.29 |
| 3 | 1,400,000 | 1,100,000 | 1.27 |
| Average | 1,250,000 | 976,667 | 1.28 |
| Std. Dev. | 150,000 | 125,831 | 0.01 |
| CV (%) | 12.0% | 12.9% | 0.8% |
In untargeted lipidomics, the objective is to measure thousands of lipid species simultaneously to obtain a comprehensive snapshot of the lipidome. This complexity introduces significant analytical challenges, including signal drift and batch effects over long analytical sequences. acs.orgnih.gov Data normalization is therefore an essential step to ensure that observed variations are biological in origin rather than technical artifacts. sci-hub.se
Stable isotope-labeled internal standards, including deuterated fatty acid esters, are central to effective normalization strategies. researchgate.netacs.org By spiking this compound into every sample, including quality control (QC) samples, it serves as a reliable anchor for data alignment. nih.gov The performance of various normalization techniques is often evaluated by their ability to reduce the variance or coefficient of variation (CV) of the internal standard and other analytes within the QC samples, which are pooled from all experimental samples and injected periodically throughout the run. acs.orgsci-hub.seacs.org The use of internal standard-based normalization has been shown to improve the coherence of results and is a critical requirement for achieving high-quality, significant data in untargeted studies. acs.orgsci-hub.se
Matrix effects are a significant source of quantitative error in mass spectrometry, particularly when using electrospray ionization (ESI). mdpi.comnih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.govchromatographyonline.comresearchgate.net Furthermore, losses can occur at various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE). nih.gov
An ideal internal standard like this compound, when added at the very beginning of the sample preparation workflow, undergoes the same extraction inefficiencies and is subjected to the identical matrix environment as the endogenous docosanoic acid methyl ester. clearsynth.comnih.gov Because the standard and the analyte are affected in the same way, the ratio of their signals remains constant, effectively compensating for both sample preparation losses and matrix-induced signal fluctuations. clearsynth.comchromatographyonline.com This compensation is crucial for achieving accurate quantification in complex biological matrices such as plasma, urine, or tissue extracts. nih.govnih.gov
Table 2: Hypothetical Compensation for Matrix Effects Using an Internal Standard This table demonstrates how an internal standard corrects for ion suppression in a complex matrix.
| Sample Type | Analyte Response | IS Response | Analyte/IS Ratio | Calculated Concentration (Arbitrary Units) |
|---|---|---|---|---|
| Clean Solvent | 100,000 | 50,000 | 2.0 | 10.0 |
Calibration Curve Development and Validation Using this compound
For absolute quantification, a calibration curve is constructed by analyzing a series of standards with known concentrations. nih.gov The use of an internal standard like this compound is integral to creating a robust and reliable calibration curve. nih.gov Instead of plotting the absolute instrument response against concentration, the curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area versus the analyte's concentration. lcms.czresearchgate.net
This internal calibration approach corrects for run-to-run variability and matrix differences between samples. nih.govlcms.cz A typical calibration curve should include a minimum of six non-zero concentration points, a zero sample (matrix with only the internal standard), and a blank sample. nih.gov The validation of the calibration model involves assessing its linearity (typically requiring a coefficient of determination, R², greater than 0.99), accuracy, precision, and determining the lower and upper limits of quantitation (LLOQ and ULOQ). nih.govresearchgate.net Using a deuterated internal standard helps ensure that the method is accurate and rugged across different sample matrices. lcms.cz
Table 3: Example Data for a Calibration Curve Using an Internal Standard This table shows representative data used to construct a calibration curve for an analyte using this compound as the internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 20,500 | 101,000 | 0.203 |
| 5 | 105,000 | 103,500 | 1.014 |
| 10 | 211,000 | 102,000 | 2.069 |
| 25 | 520,000 | 101,500 | 5.123 |
| 50 | 1,030,000 | 100,500 | 10.249 |
Assessment of Isotopic Effects on Chromatographic Retention and Mass Spectrometric Response
While isotopically labeled standards are designed to be chemically identical to their unlabeled counterparts, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physical differences, known as isotopic effects. nih.gov
In chromatography, this can manifest as a "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than the non-deuterated analog. nih.gov This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in intermolecular interactions with the chromatographic stationary phase. However, for long-chain molecules analyzed on many common GC columns, d3-methyl esters often co-elute with the corresponding unlabeled FAMEs, or the difference in retention time is negligible for quantitative purposes. nih.gov In other cases, particularly with different labeling schemes (e.g., -d4), a noticeable separation can occur. nih.gov
In mass spectrometry, the primary "effect" is the deliberate and useful mass difference. For this compound, the molecular weight is increased by three daltons compared to the unlabeled version. nih.gov This mass shift allows the mass spectrometer to clearly differentiate the internal standard from the analyte. A critical assumption in this method is that the deuteration does not significantly alter the ionization efficiency or fragmentation pattern of the molecule compared to the native analyte. For a -d3 methyl ester, this assumption generally holds true, ensuring that the response factor between the standard and the analyte is very close to unity. nih.govnih.gov
Table 4: Summary of Isotopic Effects for this compound
| Property | Effect | Implication for Analysis |
|---|---|---|
| Mass | +3 Da shift compared to unlabeled analog. | Allows for clear differentiation and simultaneous detection of the analyte and internal standard by the mass spectrometer. nih.gov |
| Chromatographic Retention | May exhibit a slight shift, typically eluting marginally earlier than the unlabeled analog (chromatographic isotope effect). nih.gov | The effect is often minimal, allowing for co-elution, which is ideal for compensating for matrix effects at the same retention time. |
| Ionization Efficiency | Assumed to be virtually identical to the unlabeled analog. | Ensures that the ratio of MS signals accurately reflects the ratio of concentrations. |
Metabolic Flux Analysis Mfa with Docosanoic Acid Methyl D3 Ester As a Tracer
Tracing Fatty Acid Biosynthesis and Degradation Pathways
The use of Docosanoic Acid Methyl-d3 Ester allows for the precise tracing of the pathways involved in both the synthesis and breakdown of fatty acids. When introduced into a cellular system, the labeled docosanoic acid can be incorporated into various lipid pools. Its primary metabolic fates include elongation into longer fatty acids and degradation through oxidative processes.
In biosynthesis, the intact labeled docosanoyl chain can be tracked as it is incorporated into more complex lipids. However, as a saturated very long-chain fatty acid, its primary role as a tracer is often to monitor degradation and subsequent reutilization of the labeled acetyl-CoA units.
Omega-oxidation is another, typically minor, degradation pathway for fatty acids that can become significant for VLCFAs or when beta-oxidation is impaired. nih.gov This pathway oxidizes the terminal methyl group of the fatty acid. Studies on docosanoic acid have shown it is a substrate for the omega-oxidation system in liver microsomes, producing 22-hydroxy-docosanoic acid and subsequently docosanedioic acid. nih.gov Using a specifically labeled tracer allows researchers to differentiate and quantify the flux through this pathway compared to beta-oxidation.
Table 1: Illustrative Data on Tracing Docosanoic Acid Degradation Pathways
| Metabolic Pathway | Measured Flux (nmol/mg protein/hr) | Key Products Monitored | Isotopic Label Location |
| Peroxisomal Beta-Oxidation | 5.2 ± 0.6 | Chain-shortened fatty acids, Acetyl-CoA | Deuterium (B1214612) on acyl chain |
| Omega-Oxidation | 0.8 ± 0.2 | 22-hydroxy-docosanoic acid, Docosanedioic acid | Deuterium on acyl chain |
This table presents hypothetical data to illustrate how this compound could be used to quantify fluxes through different degradation pathways. Actual results would vary based on the biological system and experimental conditions.
Elucidating Lipid Interconversions and Turnover Rates
This compound is an effective tool for elucidating the dynamic interconversions between different lipid classes and for determining their turnover rates. After cellular uptake, the labeled fatty acid is activated to its CoA ester, docosanoyl-CoA. This activated form can then be incorporated into various complex lipids, such as triglycerides, phospholipids, and cholesteryl esters.
By performing pulse-chase experiments, researchers can track the movement of the deuterium label from the initial pool of this compound into these different lipid species over time. This allows for the mapping of lipid trafficking and the quantification of the rates of interconversion. For example, the rate at which the label appears in phosphatidylcholine versus triacylglycerol can reveal the relative fluxes towards membrane synthesis versus energy storage.
The turnover rate of a specific lipid pool can be determined by measuring the rate of decay of the isotopic enrichment after an initial labeling period. nih.gov Once the administration of the labeled tracer ceases, the decline in the proportion of labeled molecules within a lipid class reflects the rate at which that lipid is being broken down and replaced with newly synthesized, unlabeled molecules. This provides critical insights into the homeostatic regulation of lipid metabolism. Recent advances in untargeted LC-MS/MS lipidomics have made it possible to track the incorporation and turnover of deuterium labels across hundreds of lipid species simultaneously. nih.gov
Investigating Cellular Fatty Acid Elongation and Beta-Oxidation Capacities
The metabolism of this compound can be used to probe the specific capacities of key fatty acid metabolic pathways, namely elongation and beta-oxidation.
Fatty Acid Elongation: Microsomal systems are responsible for elongating fatty acids that are 12 carbons or longer. nih.gov By supplying cells with this compound, the activity of the fatty acid elongation machinery can be directly measured. The tracer (C22:0) serves as a substrate for elongase enzymes, which add two-carbon units to produce longer fatty acids, such as lignoceric acid (C24:0). The rate of appearance of labeled C24:0 provides a direct measure of the cellular elongation capacity for very long-chain fatty acids. Studies have utilized deuterated fatty acid methyl esters to quantify the conversion and elongation of fatty acids in cell cultures. stir.ac.uk
Table 2: Example Research Findings on Elongation and Beta-Oxidation of Labeled Docosanoic Acid
| Metabolic Process | Cell Type | Measured Parameter | Result (Illustrative) |
| Elongation | Human Fibroblasts | Rate of labeled C24:0 synthesis | 1.5 pmol/min/mg protein |
| Beta-Oxidation | Rat Hepatocytes | Rate of labeled Acetyl-CoA production | 12.0 pmol/min/mg protein |
This table contains hypothetical data representing typical outcomes from experiments using a labeled docosanoic acid tracer to measure enzymatic capacities.
Methodologies for Isotopic Enrichment and Data Interpretation in MFA
The successful use of this compound in MFA studies relies on robust methodologies for sample analysis and data interpretation.
Isotopic Enrichment: The first step involves introducing the tracer into the biological system (e.g., cell culture or in vivo). After a defined period, the metabolism is quenched, and lipids are extracted from the sample. To analyze the fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), they are typically converted into Fatty Acid Methyl Esters (FAMEs). nih.govnih.gov Since the tracer is already a methyl ester, this simplifies the process, though a transesterification step is often performed on the total lipid extract to convert all fatty acids from complex lipids into FAMEs for a comprehensive profile. mdpi.comresearchgate.net This ensures that the isotopic enrichment of the docosanoic acid pool is measured across all lipid classes.
Data Acquisition: GC-MS is the analytical workhorse for FAME analysis. The gas chromatograph separates the different FAMEs based on their chain length and degree of saturation. nih.gov The mass spectrometer then detects the molecules and distinguishes between the unlabeled (M+0) and the deuterium-labeled (M+3) versions of docosanoic acid methyl ester based on their mass-to-charge ratio. This allows for the precise calculation of isotopic enrichment, which is the fraction of the labeled metabolite in the total pool.
Data Interpretation: The raw isotopic enrichment data is then used as an input for computational MFA models. nih.govnih.gov These models consist of a network of all known biochemical reactions related to the metabolite of interest. By using optimization algorithms, the software determines the set of reaction rates (fluxes) that best explains the experimentally measured labeling patterns. nih.gov This process allows researchers to move beyond simple measurements of metabolite concentrations to a dynamic understanding of the metabolic phenotype. nih.gov The fundamental principle is that the labeling pattern of a product is the flux-weighted average of the labeling patterns of its substrates. nih.gov
Docosanoic Acid Methyl D3 Ester in Biological and Environmental Research
Role in Biomarker Discovery and Validation for Metabolic Perturbations
Docosanoic Acid Methyl-d3 Ester is a crucial tool in the field of lipidomics, particularly for biomarker discovery and understanding metabolic dysregulation. As a stable isotope-labeled compound, it serves as a tracer to provide dynamic information on lipid metabolism that is often missed in static analyses. mdpi.com The deuterium (B1214612) atoms on the methyl group create a mass shift that allows mass spectrometry-based techniques to distinguish the administered ester from the endogenous pool of docosanoic acid and its metabolites. This is fundamental for investigating the biosynthesis, transport, interconversion, and degradation of fatty acids directly within a biological system. nih.govnih.gov
The use of stable isotope-labeled lipidomics enables researchers to gain deeper insights into alterations in lipid metabolism associated with specific diseases or induced metabolic perturbations. mdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS) are employed to track the metabolic fate of the deuterium-labeled precursor. nih.govportlandpress.com This approach allows for the precise quantification and localization of the label within various biomolecules, revealing the kinetics of lipid synthesis and turnover. nih.govresearchgate.net By tracing the pathways of labeled fatty acids like this compound, scientists can identify unexpected changes in lipid metabolism and validate new biomarkers for conditions such as cardiovascular diseases, metabolic syndrome, and neurodegenerative diseases. mdpi.comnih.gov
Table 1: Research Findings in Biomarker Discovery
| Research Focus | Analytical Technique | Key Finding | Citation |
|---|---|---|---|
| Dynamic Lipidomics | Stable Isotope Labeling, ESI-MS/MS | Enables analysis of synthesis and turnover rates of individual lipid species, crucial for clinical studies. | portlandpress.comresearchgate.net |
| Metabolic Perturbation Analysis | Stable Isotope-Labeled Lipidomics | Distinguishes de novo lipogenesis from existing lipids to understand the effects of specific fatty acids on metabolic changes. | mdpi.com |
| Fatty Acid Metabolism | GC-MS | Developed to analyze deuterium-labeled fatty acids (C14 to C24) and their metabolites formed through desaturation, elongation, or shortening. | nih.gov |
Applications in Nutritional and Food Science Research for Lipid Analysis
In nutritional and food science, this compound is an invaluable analytical standard. Its primary use is as an internal standard in chromatographic methods for the precise quantification of fatty acids in complex matrices like food supplements and biological samples. unair.ac.id Internal standards are critical for correcting variations that can occur during sample preparation (esterification, extraction) and injection into the analytical instrument, thereby improving the accuracy and precision of the results. unair.ac.id
Deuterium-labeled fatty acids have been used in human nutritional studies to trace the metabolic fate of dietary fats. capes.gov.br For example, studies involving lactating mothers fed triglycerides containing deuterium-labeled fatty acids have provided insights into how dietary fats are incorporated into milk lipids. capes.gov.br Such research helps to understand the selective metabolism of different fatty acids and their contribution to the composition of human milk. capes.gov.br Furthermore, high-purity Docosanoic Acid Methyl Ester and its labeled variants are used as certified reference materials to ensure the quality and reliability of food analysis, particularly for oils, fats, and biodiesel, which can be derived from food sources like soybean, corn, and sunflower oils. lgcstandards.comlgcstandards.comglpbio.com
Table 2: Applications in Nutritional and Food Science
| Application Area | Methodology | Purpose | Citation |
|---|---|---|---|
| Food Supplement Analysis | Gas Chromatography (GC) | Used as an internal standard (a related compound) to accurately determine the Docosahexaenoic Acid (DHA) content in fish oil capsules. | unair.ac.id |
| Human Nutrition Study | Deuterium-Labeled Fat Feeding | Traced the metabolism of dietary fatty acids and their incorporation into human milk and plasma lipids in lactating women. | capes.gov.br |
| Quality Control in Food Analysis | Certified Reference Material | Used to ensure high-quality, reliable data in the analysis of nutritional composition in food and beverage testing. | lgcstandards.comlgcstandards.com |
Use in Studies of Microbial and Plant Lipid Metabolism
This compound and its non-labeled form are utilized in research on plant and microbial lipid metabolism. In plant science, analyzing the fatty acid methyl ester (FAME) profile is a standard method for characterizing the lipid composition of different plant tissues. For instance, docosanoic acid methyl ester has been identified as a component in the hexane (B92381) extracts of the leaf, stem, and root of the Azadirachta indica (Neem) tree and is known to be present in sunflower seeds. researchgate.nettheclinivex.com Using a deuterated standard like this compound allows for precise quantification of these endogenous fatty acids.
In microbiology, FAME profiles serve as biomarkers to identify and differentiate microbial communities. nih.gov The composition of fatty acids in a microorganism's cell membrane is often unique to its species or group. By extracting lipids and converting them to FAMEs, researchers can generate a chemical fingerprint. This technique has been applied to characterize the aerobic, facultatively aerobic, and anaerobic bacteria in complex environments like wastewater treatment systems. nih.gov The use of stable isotope-labeled standards in these analyses ensures accurate quantification, which is essential for determining the relative abundance of different microbial groups and understanding their metabolic roles within an ecosystem.
Table 3: Research Applications in Microbial and Plant Lipid Metabolism
| Organism/System | Research Goal | Analytical Method | Finding | Citation |
|---|---|---|---|---|
| Azadirachta indica (Neem) | Phytochemical Analysis | GC-MS | Docosanoic acid, methyl ester was identified as a bioactive phytoconstituent in various parts of the plant. | researchgate.net |
| Sunflower (Helianthus annuus) | Lipid Characterization | Not specified | Docosanoic acid methyl ester is a known constituent of sunflower seeds. | theclinivex.com |
Forensic and Environmental Analytical Applications of Fatty Acid Methyl Esters
The analysis of fatty acid methyl esters (FAMEs), including docosanoic acid methyl ester, has significant applications in environmental science and forensic investigations. In environmental monitoring, FAME profiles are used as chemical markers to trace the sources of organic matter and contamination. amanote.com For example, FAME analysis can help identify the origin of soil erosion by comparing the fatty acid signatures of suspended sediments in water to those of potential source soils. amanote.com
This technique is also applied to assess microbial communities in environmental systems, such as in bioreactors used for treating wastewater, where specific FAMEs can act as biomarkers for certain types of bacteria. nih.gov In a forensic context, which often overlaps with environmental investigations, these analytical methods can be used to identify the source of pollutants or to analyze residues of commercial products. For instance, the fatty acid composition of commercial herbicides has been analyzed to detect their presence in environmental matrices like soil. lu.se The use of a deuterated internal standard such as this compound in these GC-MS analyses is critical for achieving the high degree of accuracy and selectivity needed to detect and quantify these compounds at trace levels in complex environmental samples. lu.se
Table 4: Forensic and Environmental Applications of FAME Analysis
| Application | Sample Matrix | Analytical Technique | Purpose | Citation |
|---|---|---|---|---|
| Environmental Source Tracking | Soil and Surface Water | Fatty Acid Methyl Ester Analysis | To identify sources of soil contributing to surface water sediment. | amanote.com |
| Herbicide Detection | Soil | Supercritical Fluid Extraction, GC-MS | To identify and quantify fatty acid components of herbicides in environmental samples. | lu.se |
| Water Microbiology | Wastewater | FAME Biomarker Analysis | To identify and differentiate between aerobic, anaerobic, and facultative microbial communities. | nih.gov |
Challenges and Future Directions in Docosanoic Acid Methyl D3 Ester Research
Addressing Limitations in Quantitative Accuracy and Method Robustness
The quantitative analysis of lipids using internal standards like Docosanoic Acid Methyl-d3 Ester is a cornerstone of lipidomics. However, achieving high accuracy and robust, reproducible methods presents ongoing challenges. The complexity of biological matrices can lead to ion suppression or enhancement effects in mass spectrometry, impacting the signal of both the analyte and the internal standard differently. nih.gov While stable isotope-labeled internal standards are designed to mimic the behavior of the endogenous analyte, differences in chromatographic retention times, however slight, and the potential for isotopic effects can introduce inaccuracies. nih.govnih.gov
Furthermore, the choice of a deuterium-labeled standard, while common due to lower cost and availability compared to 13C-labeled standards, is not always a guarantee of a reproducible method for fatty acid analysis. researchgate.net The position and number of deuterium (B1214612) atoms can sometimes influence the physicochemical properties of the molecule, leading to potential chromatographic separation from the non-labeled analyte and affecting quantitative accuracy. nih.gov Studies have shown that in some cases, the reproducibility of analyses without an internal standard can be comparable to those with one, questioning the universal necessity and benefit of using stable-isotope-labeled standards in all scenarios. nih.gov
Key Considerations for Quantitative Accuracy:
| Challenge | Potential Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Dilution of samples, advanced sample cleanup, use of matrix-matched calibrants. |
| Isotopic Effects | Careful validation of the internal standard's behavior against the native analyte under specific experimental conditions. |
| Method Reproducibility | Rigorous method validation across different laboratories and instrumentation platforms. nih.gov |
Advancements in High-Throughput Analytical Platforms
The demand for analyzing large sample cohorts in clinical and biological research has spurred the development of high-throughput analytical platforms. Automating sample preparation and analysis for fatty acid methyl esters (FAMEs), including this compound, significantly enhances efficiency and reproducibility. perlan.com.plresearchgate.net Robotic autosamplers can perform derivatization, extraction, and injection in a standardized manner, reducing manual errors and sample handling time. perlan.com.plresearchgate.net
Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) is an emerging high-throughput technique for the analysis of lipid esters. nih.gov This method offers rapid separation times, often under 10 minutes, without the need for extensive sample purification. nih.gov Such advancements will be instrumental in large-scale lipidomics studies where this compound is used as an internal standard.
Development of Novel Derivatization and Sample Preparation Techniques
The analysis of docosanoic acid, and by extension its deuterated methyl ester, often requires derivatization to improve its volatility and chromatographic properties for techniques like gas chromatography (GC). perlan.com.plresearchgate.net Traditional derivatization methods, while effective, can be time-consuming and use hazardous reagents. researchgate.netunito.it
Recent innovations focus on safer, faster, and more efficient derivatization and extraction procedures. Microwave-assisted derivatization, for instance, offers a rapid and safer alternative to conventional heating methods and can provide equivalent results. unito.itdoaj.org The development of novel derivatization reagents aims to enhance detection sensitivity, particularly for liquid chromatography (LC) with fluorescence or mass spectrometry detection. mdpi.com For example, reagents that add a readily ionizable group can significantly boost signal intensity in positive mode electrospray ionization-mass spectrometry (ESI-MS). mdpi.com
Comparison of Derivatization Techniques:
| Technique | Advantages | Disadvantages |
| Traditional (e.g., BF3-methanol) | Effective, well-established. | Hazardous reagents, can be time-consuming. researchgate.netunito.it |
| Microwave-Assisted | Fast, enhanced safety, environmentally friendlier. unito.itdoaj.org | Requires specialized equipment. |
| Novel Reagents (for LC-MS) | Increased sensitivity, improved ionization. mdpi.com | May be more expensive, less established. |
Expanding the Repertoire of Deuterated Internal Standards and Tracers
The availability of a wide range of high-purity deuterated internal standards is critical for comprehensive lipidomics. While this compound serves as a valuable standard for very-long-chain saturated fatty acids, there is a continuous need to expand the library of available standards to cover the entire lipidome. nih.gov This includes deuterated versions of a broader array of fatty acids (unsaturated, branched-chain, hydroxylated), as well as other lipid classes. sigmaaldrich.com
Moreover, the use of this compound extends beyond its role as a simple internal standard for quantification. As a stable isotope tracer, it can be employed in metabolic studies to follow the pathways of fatty acid elongation and incorporation into complex lipids. nih.gov To fully exploit this potential, a greater diversity of deuterated tracers is necessary to investigate multiple metabolic routes simultaneously. The development and commercial availability of a wider range of these compounds will empower more sophisticated and detailed metabolic research. imperial.ac.uk
Computational Tools for Data Processing and Metabolic Modeling in Isotopic Studies
The large and complex datasets generated by modern mass spectrometry platforms in lipidomics and isotopic tracer studies necessitate powerful computational tools for processing and interpretation. nih.govresearchgate.net Software solutions are essential for tasks such as peak picking, alignment, lipid identification, and quantification. nih.govoup.com
For isotopic studies using tracers like this compound, specialized software is required to perform isotopic correction and to calculate the incorporation of the tracer into downstream metabolites. nih.gov These tools help to correct for the natural abundance of isotopes and to accurately determine the extent of labeling. nih.gov
Furthermore, metabolic modeling software allows for the integration of lipidomics data into network models to visualize and understand the dynamics of lipid metabolism at a systems level. nih.govnih.gov These computational approaches are invaluable for interpreting the results of tracer studies and for generating new hypotheses about metabolic regulation. The continued development and refinement of these computational tools are critical for advancing our understanding of the complex roles of fatty acids in health and disease. acs.org
Q & A
Q. How is Docosanoic Acid Methyl-d3 Ester identified and quantified in complex biological matrices using GC-MS?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. The deuterated methyl ester (d3) is distinguished from its non-deuterated counterpart by its unique mass-to-charge (m/z) ratio, leveraging the +3 mass shift from deuterium substitution. For quantification, calibration curves are constructed using known concentrations of the deuterated ester as an internal standard. Critical parameters include column selection (e.g., polar capillary columns for fatty acid separation) and ionization stability . For example, in biodiesel analysis, Docosanoic Acid Methyl Ester was detected at ~0.01% concentration in crude extracts, highlighting the need for high sensitivity in trace analysis .
Q. What are the best practices for synthesizing and purifying this compound?
Methodological Answer: Synthesis typically involves esterification of docosanoic acid with deuterated methanol (CD3OH) under acidic catalysis. Post-reaction, purification is achieved via silica gel chromatography or recrystallization from ethanol, as the ester exhibits low solubility in aqueous buffers (e.g., ~0.5 mg/mL in ethanol:PBS) . Isotopic purity (>98 atom% D) must be verified using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to ensure minimal protiated contamination, which could compromise its utility as an internal standard .
Q. Why is this compound used as an internal standard in lipidomics?
Methodological Answer: Its deuterated methyl group provides a stable isotopic label that mimics the physicochemical properties of non-deuterated esters while avoiding overlap in chromatographic retention times or mass spectra. This enables precise correction for matrix effects and instrument variability during GC-MS or LC-MS workflows. For example, in fatty acid methyl ester (FAME) profiling, deuterated standards improve accuracy in quantifying low-abundance species like C22:0 .
Advanced Research Questions
Q. How can co-elution challenges with this compound in GC-MS be resolved?
Methodological Answer: Co-elution with structurally similar esters (e.g., Tetracosanoic Acid Methyl Ester) can be mitigated using two-dimensional GC (GC×GC) or tandem MS (MS/MS). GC×GC enhances separation by employing orthogonal columns (e.g., non-polar/polar phases), while MS/MS isolates specific fragment ions (e.g., m/z 354 for C22:0 methyl ester) to reduce spectral interference . For instance, in biodiesel studies, 2D-GC resolved overlapping peaks between C22:0 and C24:0 esters, improving quantification accuracy .
Q. What are the implications of isotopic purity on metabolic tracing studies using this compound?
Methodological Answer: Isotopic impurities (e.g., residual protiated ester) can lead to false signals in tracer experiments. Researchers must validate purity via HRMS or NMR before use. In membrane lipid studies, even 1–2% protiated contamination could skew results, as non-deuterated esters may undergo β-oxidation or incorporation into phospholipids, confounding metabolic pathway analysis . Batch-specific certificates of analysis (CoA) should be reviewed to confirm ≥98 atom% D .
Q. How does storage condition stability impact experimental reproducibility?
Methodological Answer: this compound is stable for ≥4 years at -20°C in inert atmospheres. Degradation risks include hydrolysis in aqueous buffers (e.g., PBS) and oxidation in air-exposed solutions. For aqueous work, prepare fresh solutions by diluting ethanol stocks, and avoid storage beyond 24 hours to prevent ester hydrolysis . Stability under accelerated conditions (e.g., 40°C/75% RH) should be tested for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
